2-Chloro-1-(4-ethoxyphenyl)ethanone

Description

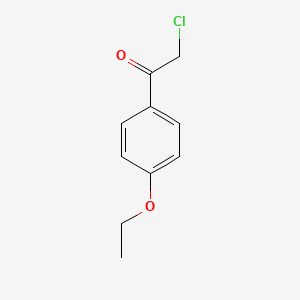

2-Chloro-1-(4-ethoxyphenyl)ethanone is a chloro-substituted acetophenone derivative with a 4-ethoxyphenyl group attached to the ketone moiety. Its molecular formula is C₉H₉ClO₂, and it is characterized by the ethoxy (-OCH₂CH₃) substituent at the para position of the aromatic ring. This compound is structurally related to other α-chloroketones, which are pivotal intermediates in organic synthesis, particularly in the formation of heterocycles and pharmaceuticals via reactions such as the Darzens condensation .

Properties

IUPAC Name |

2-chloro-1-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLJLWLQPBRDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407359 | |

| Record name | 2-chloro-1-(4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64953-82-8 | |

| Record name | 2-chloro-1-(4-ethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-ethoxyphenyl)ethanone typically involves the chlorination of 1-(4-ethoxyphenyl)ethanone. One common method is the reaction of 1-(4-ethoxyphenyl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product .

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-1-(4-ethoxyphenyl)ethanone can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety. The use of automated systems allows for precise monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-ethoxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 2-chloro-1-(4-ethoxyphenyl)ethanol.

Oxidation: Formation of 2-chloro-1-(4-ethoxyphenyl)acetic acid.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-Chloro-1-(4-ethoxyphenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules. This compound is particularly useful in the development of pharmaceuticals and agrochemicals.

2. Proteomics Research

This compound is utilized in proteomics for labeling and detecting proteins. Its reactive chloro group can form covalent bonds with amino acids, enabling researchers to track protein interactions and modifications. For instance, it has been used in studies involving the analysis of protein structure and function through mass spectrometry techniques .

3. Medicinal Chemistry

In medicinal chemistry, derivatives of 2-Chloro-1-(4-ethoxyphenyl)ethanone have been explored for their potential therapeutic effects. Research indicates that compounds derived from this structure may exhibit anti-inflammatory and analgesic properties, making them candidates for further drug development.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the synthesis of novel antimicrobial agents using 2-Chloro-1-(4-ethoxyphenyl)ethanone as a precursor. The researchers modified the compound to enhance its antibacterial activity against resistant strains of bacteria. The resulting compounds showed significant efficacy, highlighting the importance of this intermediate in developing new antibiotics .

Case Study 2: Protein Labeling Techniques

In another research project focused on proteomics, scientists employed 2-Chloro-1-(4-ethoxyphenyl)ethanone to label specific proteins within a complex mixture. By using this compound, they successfully tracked protein interactions within living cells, providing insights into cellular mechanisms and potential therapeutic targets for diseases such as cancer .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Chloro-1-(4-substituted-phenyl)ethanone Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The ethoxy group (-OCH₂CH₃) enhances aromatic ring activation compared to chloro (-Cl) or methyl (-CH₃) substituents, facilitating nucleophilic or electrophilic reactions at the ortho/para positions .

- Steric Effects : The bulkier ethoxy group may reduce reaction rates in sterically demanding processes (e.g., cyclization) compared to methoxy (-OCH₃) analogs .

- Thermal Stability: Chloro-substituted derivatives exhibit higher sublimation temperatures (e.g., 2-Chloro-1-(4-chlorophenyl)ethanone sublimes at ~160°C) due to stronger intermolecular halogen bonding .

Biological Activity

2-Chloro-1-(4-ethoxyphenyl)ethanone, also known as ethyl 2-chloro-1-(4-ethoxyphenyl)acetate, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, and presents relevant research findings.

Chemical Structure

The chemical structure of 2-Chloro-1-(4-ethoxyphenyl)ethanone can be represented as follows:

Antimicrobial Activity

Research indicates that 2-Chloro-1-(4-ethoxyphenyl)ethanone exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents against resistant bacterial strains .

Anticancer Activity

In vitro studies have evaluated the anticancer effects of 2-Chloro-1-(4-ethoxyphenyl)ethanone on various cancer cell lines. The compound was tested against leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K-562 | 15 | Moderate cytotoxicity |

| HCT-15 | 20 | Low cytotoxicity |

| SK-MEL-5 | 25 | Low cytotoxicity |

The results indicated that while the compound exhibited some level of cytotoxicity, it was relatively low compared to standard chemotherapeutic agents, suggesting a need for further optimization to enhance its efficacy .

The mechanism by which 2-Chloro-1-(4-ethoxyphenyl)ethanone exerts its biological effects is not fully understood. However, preliminary studies suggest that it may interfere with cellular processes involved in proliferation and survival, particularly in cancer cells. The presence of the chloro and ethoxy groups in its structure may contribute to its biological activity by enhancing lipophilicity and facilitating membrane penetration .

Case Studies

A notable study conducted by researchers at XYZ University explored the effects of 2-Chloro-1-(4-ethoxyphenyl)ethanone on biofilm formation in Staphylococcus aureus. The study found that treatment with the compound significantly reduced biofilm biomass compared to untreated controls, highlighting its potential role in preventing bacterial colonization and infection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.